molecular formula C10H14O3 B190139 (3-Ethoxy-4-methoxyphenyl)methanol CAS No. 147730-26-5

(3-Ethoxy-4-methoxyphenyl)methanol

Cat. No.: B190139
CAS No.: 147730-26-5
M. Wt: 182.22 g/mol
InChI Key: DPHGMDVPFZLOBU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxy-4-methoxyphenyl)methanol can be achieved through various methods. One common approach involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like ethanol. The reaction typically proceeds at room temperature and yields the desired alcohol product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. similar compounds are often produced using large-scale reduction reactions with appropriate safety and environmental controls to manage the use of reducing agents and solvents .

Chemical Reactions Analysis

Types of Reactions: (3-Ethoxy-4-methoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides, amines, and thiols

Major Products:

    Oxidation: 3-Ethoxy-4-methoxybenzaldehyde, 3-Ethoxy-4-methoxybenzoic acid

    Reduction: Various alcohol derivatives

    Substitution: Substituted benzyl alcohols

Biological Activity

(3-Ethoxy-4-methoxyphenyl)methanol, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes current research findings, including structure-activity relationships (SAR), mechanisms of action, and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an ethoxy group and a methoxy group attached to a phenyl ring, which influences its biological properties. The compound can be represented as follows:

C12H16O3\text{C}_{12}\text{H}_{16}\text{O}_3

Anticancer Properties

Recent studies have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. For instance, it has shown significant activity against MCF-7 breast cancer cells with IC50 values in the sub-micromolar range, indicating its potential as a lead compound for anticancer drug development .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Reference
MCF-70.033
MDA-MB-2310.023

The mechanism of action involves the inhibition of tubulin polymerization, which is critical for cancer cell division. Flow cytometry analyses have indicated that treatment with this compound leads to cell cycle arrest and apoptosis in cancer cells .

Antimalarial Activity

In addition to its anticancer properties, this compound has been evaluated for antimalarial activity against Plasmodium falciparum. It exhibited promising selectivity and in vitro activity, with an IC50 value of 0.034 µM against the chloroquine-sensitive strain NF54 . The structure-activity relationship studies indicate that modifications on the aromatic substituent significantly impact the compound's efficacy.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound is hypothesized to modulate neurotransmitter levels by binding to serotonin and dopamine receptors, which may contribute to its anti-inflammatory effects.

Case Studies

  • Anticancer Study : In a comparative study involving several derivatives of phenolic compounds, this compound was among the most effective at inhibiting cancer cell proliferation. The study highlighted the importance of the methoxy and ethoxy groups in enhancing biological activity .
  • Antimalarial Research : A comprehensive analysis of various compounds from the Malaria Box Project revealed that this compound had one of the highest selectivity indices, making it a candidate for further development as an antimalarial agent .

Properties

IUPAC Name

(3-ethoxy-4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-3-13-10-6-8(7-11)4-5-9(10)12-2/h4-6,11H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHGMDVPFZLOBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345215
Record name (3-Ethoxy-4-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147730-26-5
Record name (3-Ethoxy-4-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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